molecular formula C14H16ClN3O2 B5229494 N-(4-chlorophenyl)-2-(2-cyclohexylidenehydrazino)-2-oxoacetamide

N-(4-chlorophenyl)-2-(2-cyclohexylidenehydrazino)-2-oxoacetamide

Cat. No. B5229494
M. Wt: 293.75 g/mol
InChI Key: HVFWCULAGHADPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2-(2-cyclohexylidenehydrazino)-2-oxoacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known by the name of "CCPA" and has been extensively studied for its various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(2-cyclohexylidenehydrazino)-2-oxoacetamide involves the inhibition of various enzymes and proteins that are involved in cell proliferation and survival. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, it has been shown to inhibit the activity of various signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-(2-cyclohexylidenehydrazino)-2-oxoacetamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, it has been shown to inhibit angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Moreover, it has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-chlorophenyl)-2-(2-cyclohexylidenehydrazino)-2-oxoacetamide in lab experiments is its high potency and specificity towards cancer cells. Additionally, it has been shown to have low toxicity towards normal cells, which makes it a promising candidate for cancer therapy. However, one of the limitations of using N-(4-chlorophenyl)-2-(2-cyclohexylidenehydrazino)-2-oxoacetamide in lab experiments is its poor solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on N-(4-chlorophenyl)-2-(2-cyclohexylidenehydrazino)-2-oxoacetamide. One of the future directions is the development of novel formulations that can improve its solubility and bioavailability. Additionally, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Moreover, the potential applications of N-(4-chlorophenyl)-2-(2-cyclohexylidenehydrazino)-2-oxoacetamide in the treatment of other diseases, such as neurodegenerative diseases and autoimmune diseases, need to be explored. Finally, clinical trials are needed to evaluate its safety and efficacy in humans.

Synthesis Methods

The synthesis of N-(4-chlorophenyl)-2-(2-cyclohexylidenehydrazino)-2-oxoacetamide involves the reaction between 4-chlorobenzoyl chloride and 2-cyclohexylidenehydrazinecarboxamide in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane, and the product is obtained after purification using column chromatography.

Scientific Research Applications

N-(4-chlorophenyl)-2-(2-cyclohexylidenehydrazino)-2-oxoacetamide has been extensively studied for its potential applications in the field of medicine. It has been shown to have anticancer properties and has been used in the treatment of various types of cancer, including breast cancer, lung cancer, and prostate cancer. Additionally, it has been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

N-(4-chlorophenyl)-N'-(cyclohexylideneamino)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O2/c15-10-6-8-11(9-7-10)16-13(19)14(20)18-17-12-4-2-1-3-5-12/h6-9H,1-5H2,(H,16,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFWCULAGHADPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NNC(=O)C(=O)NC2=CC=C(C=C2)Cl)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-(2-cyclohexylidenehydrazinyl)-2-oxoacetamide

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